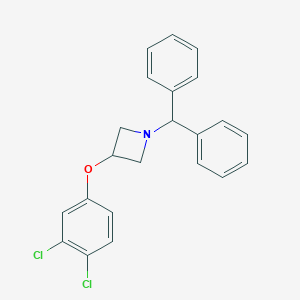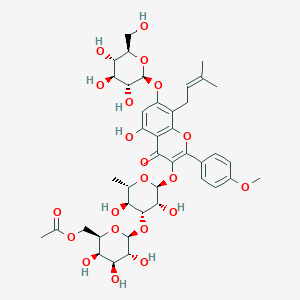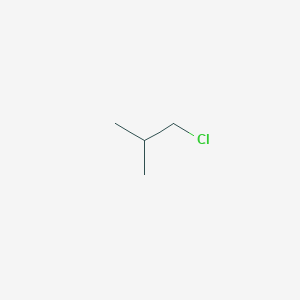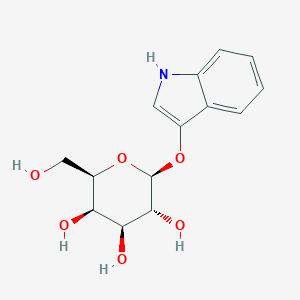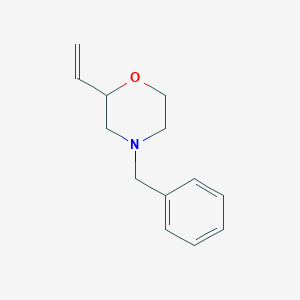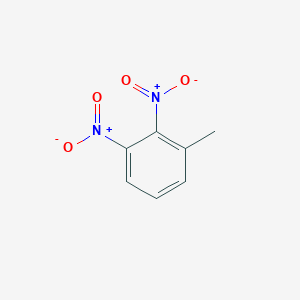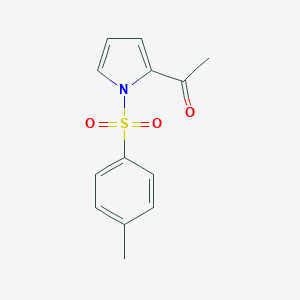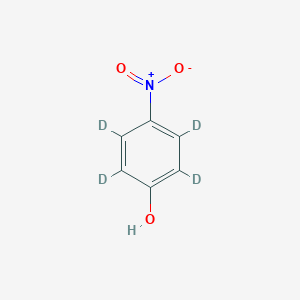
4-Nitrophenol-2,3,5,6-d4
Übersicht
Beschreibung
4-Nitrophenol-2,3,5,6-d4 is a deuterium-labeled isotope of 4-nitrophenol. In this compound, the protons at positions C-2, C-3, C-5, and C-6 are replaced by deuterium . It is commonly used in the manufacturing of pharmaceuticals, fungicides, and dyes .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenol-2,3,5,6-d4 is C6HD4NO3 . It is a deuterium-labeled isotope of 4-nitrophenol, meaning that it has the same structure as 4-nitrophenol, but with deuterium (a heavier isotope of hydrogen) replacing the hydrogen atoms at positions C-2, C-3, C-5, and C-6 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .Physical And Chemical Properties Analysis
4-Nitrophenol-2,3,5,6-d4 is a solid at room temperature . It has a melting point of 113-115 °C . The molecular weight of 4-Nitrophenol-2,3,5,6-d4 is 143.13 g/mol .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Nanotechnology and Catalysis .
Summary of the Application
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Methods of Application
Synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents have been discussed . Reductions of 4-NP have been considered as universally accepted model catalytic reactions due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Results or Outcomes
The results followed the rate of catalytic reduction of aromatic nitro-derivatives in the increasing order of 4-nitrophenol (4-NP) > 2-nitrophenol (2-NP) > 3-nitrophenol (3-NP) .
Determination of 4-Nitrophenol in Diesel Exhaust Particles
Specific Scientific Field
This application is in the field of Environmental Science and Analytical Chemistry .
Summary of the Application
4-Nitrophenol-2,3,5,6-d4 may be used as a pesticide analytical standard for the determination of 4-nitrophenol in diesel exhaust particles .
Methods of Application
The method involves the use of liquid chromatography-mass spectrometry (LC-MS) for the determination of 4-nitrophenol in diesel exhaust particles .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Internal Standard for Determination of Analyte in Biological Samples
Specific Scientific Field
This application is in the field of Biochemistry and Analytical Chemistry .
Summary of the Application
4-Nitrophenol-2,3,5,6-d4 can be used as an internal standard for the determination of the analyte in biological samples .
Methods of Application
The method involves the use of various chromatography techniques for the determination of the analyte in biological samples .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Determination of Volatile Organic Compounds (VOCs) in Urban Atmosphere
Specific Scientific Field
This application is in the field of Environmental Science and Analytical Chemistry .
Summary of the Application
4-Nitrophenol-2,3,5,6-d4 can be used as an internal standard for the determination of volatile organic compounds (VOCs) in the urban atmosphere .
Methods of Application
The method involves the use of various chromatography techniques for the determination of VOCs in the urban atmosphere .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Pesticide Analytical Standard
Specific Scientific Field
This application is in the field of Environmental Science and Analytical Chemistry .
Summary of the Application
4-Nitrophenol-2,3,5,6-d4 may be used as a pesticide analytical standard .
Methods of Application
The method involves the use of liquid chromatography-mass spectrometry (LC-MS) for the determination of 4-nitrophenol in diesel exhaust particles .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Determination of Volatile Organic Compounds (VOCs) in Urban Atmosphere
Specific Scientific Field
This application is in the field of Environmental Science and Analytical Chemistry .
Summary of the Application
4-Nitrophenol-2,3,5,6-d4 can be used as an internal standard for the determination of volatile organic compounds (VOCs) in the urban atmosphere .
Methods of Application
The method involves the use of various chromatography techniques for the determination of VOCs in the urban atmosphere .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIUGUIPKRLHP-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenol-2,3,5,6-d4 | |
CAS RN |
93951-79-2 | |
| Record name | Phen-2,3,5,6-d4-ol, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93951-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




